(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a dioxin ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution and ring closure . The exact methods can vary depending on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as NMR and MS analysis . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the overall 3D structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Similar compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through a variety of laboratory tests. These could include tests to determine its melting point, solubility, stability, and reactivity .Scientific Research Applications
Heterocyclic Compound Synthesis
Research into compounds with a benzodioxin or piperazinyl methanone structure has led to the development of various heterocyclic compounds. These include the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone. These compounds exhibit significant anti-inflammatory and analgesic activities, indicating their potential in medicinal chemistry for drug development. The compounds were tested as cyclooxygenase-1/2 (COX-1/2) inhibitors, showing high selectivity and efficacy in inhibiting COX-2, with substantial analgesic and anti-inflammatory activities comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial and Anticonvulsant Agents
The development of new pyridine derivatives showcases another area of scientific research application. These derivatives have shown variable and modest antimicrobial activity against bacteria and fungi. Such studies emphasize the potential of structurally related compounds in treating microbial infections (Patel, Agravat, & Shaikh, 2011). Additionally, compounds featuring triazinyl and pyrrolidinyl methanone structures have been synthesized for their anticonvulsant activities. These compounds were evaluated using the maximal electroshock (MES) test, indicating their potential as sodium channel blockers and anticonvulsant agents, with one compound showing significant potency compared to phenytoin, a reference drug (Malik & Khan, 2014).
Antipsychotic Drug Development
Research into conformationally constrained butyrophenones with affinities for dopamine and serotonin receptors has identified compounds with potential as antipsychotic drugs. These compounds, featuring structural similarities to the queried compound, show selectivity and potency in vitro and in vivo assays, suggesting their utility in developing new treatments for psychiatric disorders (Raviña et al., 2000).
Antiproliferative Activity
Compounds containing elements of the queried structure have been evaluated for antiproliferative activity. For instance, a novel compound with a benzisoxazole and piperidinyl structure was synthesized and characterized, indicating potential applications in cancer research due to its molecular stability and interaction analyses (Prasad et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activity . These compounds are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to exhibit anticancer activity, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound structure is known to improve the pharmacokinetics of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that the compound might have a similar cytotoxic effect.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c27-19(16-10-28-14-3-1-2-4-15(14)29-16)25-7-5-24(6-8-25)17-9-18(22-12-21-17)26-13-20-11-23-26/h1-4,9,11-13,16H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGOGKRMQHJKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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